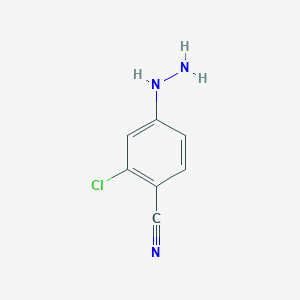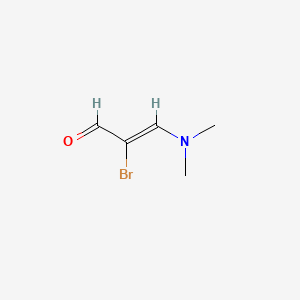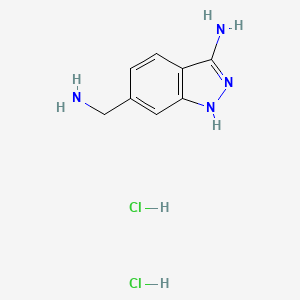![molecular formula C15H26N2O5 B3035046 Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate CAS No. 291778-27-3](/img/structure/B3035046.png)
Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate
Vue d'ensemble
Description
The compound "Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate" is a derivative of 2-oxoimidazolidine-4-carboxylate, which is used as a chiral auxiliary in stereoselective synthesis. This compound is related to tert-butyl groups that have been studied for their utility in organic synthesis and NMR spectroscopy due to their steric bulk and distinct spectroscopic properties .
Synthesis Analysis
The synthesis of related tert-butyl compounds involves the use of tert-butyl peroxybenzoate (TBPB) as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds . Additionally, chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been synthesized from amino acids like L-alanine, demonstrating the versatility of tert-butyl groups in the preparation of enantiomerically pure compounds .
Molecular Structure Analysis
The tert-butyl group is known to provide an excellent NMR tag due to its rapid bond rotations and the chemical equivalence of the protons of a solvent-exposed tert-butyl group, which generates a narrow signal in the NMR spectrum . The molecular and solid-state structure of related compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, has been determined by X-ray diffraction and NMR spectroscopy, highlighting the importance of tert-butyl groups in structural analysis .
Chemical Reactions Analysis
Tert-butyl groups are involved in various chemical reactions, such as the stereospecific amination and Gabriel reaction utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary . These reactions are important for the synthesis of α-amino acids and demonstrate the reactivity of tert-butyl-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by the steric bulk of the tert-butyl group. For instance, the tert-butyl group can affect the solubility of compounds in ionic liquids, as seen in the study of carbon dioxide solubility in 1-butyl-3-methylimidazolium acetate . Additionally, the tert-butyl group can enhance the chemoselectivity of reactions, such as the N-tert-butyloxycarbonylation of amines .
Applications De Recherche Scientifique
Dynamic Kinetic Resolution in Stereochemistry :
- A study by Kubo et al. (1995) utilized 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution. They demonstrated highly stereoselective carbon-carbon bond formation, using tert-butyl(4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate as a key compound (Kubo, Takahashi, Kubota, & Nunami, 1995).
Chiral Auxiliary Applications :
- Research by Studer, Hintermann, and Seebach (1995) explored the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary. This compound was instrumental in the stereoselective synthesis of various organic compounds (Studer, Hintermann, & Seebach, 1995).
Preparation of Enantiomerically Pure Compounds :
- Polt and Seebach (1987) described the use of dipeptide-derived 3-(benzyloxycarbonyl)-2-(tert-butyl)-5-oxoimidazolidine-1-acetates in the diastereoselective alkylation of various compounds, highlighting the importance of the tert-butyl group in creating enantiomerically pure compounds (Polt & Seebach, 1987).
Role in Organic Synthesis :
- A study by Aebi and Seebach (1985) involved the enantioselective α-alkylation of aspartic and glutamic acid using dilithium enolatocarboxylates derived from a compound structurally similar to tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate. This highlighted its role in the synthesis of α-branched amino acids (Aebi & Seebach, 1985).
Innovations in Chemical Synthesis :
- Nunami et al. (1994) researched dynamic kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary, focusing on the stereospecific amination of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate. This demonstrated its use in enhancing stereoselectivity in chemical synthesis (Nunami, Kubota, & Kubo, 1994).
Propriétés
IUPAC Name |
tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-11(18)9-16-7-8-17(13(16)20)10-12(19)22-15(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBUNUBBJKWVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(C1=O)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




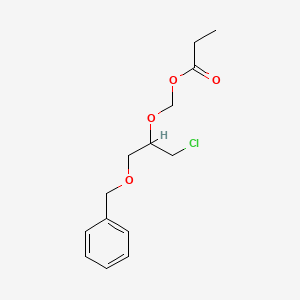
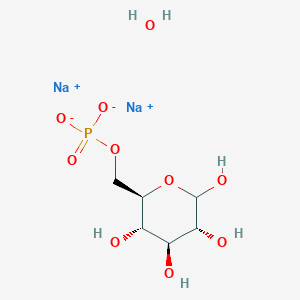

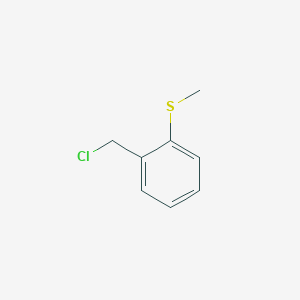


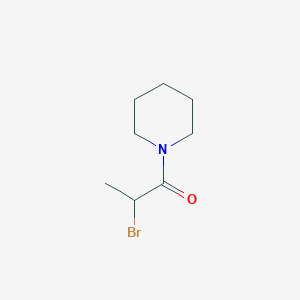
![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)
![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)
![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)
